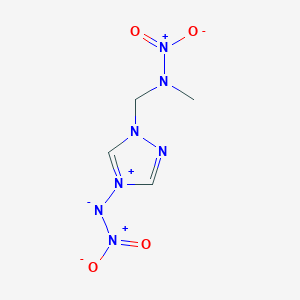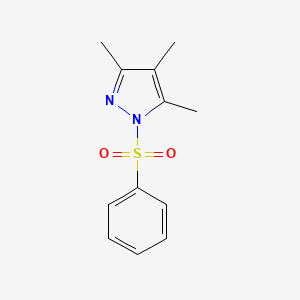
NoName
Vue d'ensemble
Description
NoName is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been found to have unique properties, making it an ideal candidate for use in scientific research.
Applications De Recherche Scientifique
Geometric Deep Learning in Non-Euclidean Data
Many scientific fields, such as computational social sciences and genetics, involve data with non-Euclidean structures. Geometric deep learning explores these complex data structures, using deep neural networks to analyze and understand them. This approach is particularly useful in large-scale applications like social networks, offering powerful tools for a broad range of scientific domains (Bronstein et al., 2016).
NONO Protein Studies in Gene Regulation
NONO, a central player in nuclear gene regulation, is a member of the DBHS protein family. Research on the NONO homodimer, stabilized by L-proline, has led to a better understanding of its role in genetic regulation. This insight is crucial for advancing knowledge in genetics and molecular biology (Knott et al., 2016).
Linkage between Science Research and Technology Development
Non-patent citation analysis in genetic engineering research demonstrates the significant impact of scientific research on technology development. The majority of non-patent citations in patents are journal articles, highlighting the influence of academic research in the public sector on technological advancements (Lo, 2009).
Primate Models in Biomedical Research
Research involving nonhuman primates (NHPs) is essential in biomedical and biological research due to their physiological and cognitive similarities to humans. NHPs play a critical role in advancing knowledge in various research areas, despite ethical considerations and the necessity of careful decision-making in their use (Phillips et al., 2014).
Global Use of Primates in Research
An overview of the use of nonhuman primates in research, including species, origin, and types of studies, reveals that primates are primarily used in research areas where they are the most appropriate models for humans. This includes areas like microbiology and neuroscience (Carlsson et al., 2004).
Noni Research for Therapeutic Effects
Morinda citrifolia (Noni) has been studied for its broad range of therapeutic effects. This research reveals the nutritional and medicinal value of Noni, supporting its traditional use in folk remedies (Wang et al., 2002).
NONO in Induced Pluripotent Stem Cell Research
The study of NONO knockout in induced pluripotent stem cells (iPSCs) provides insights into the pathogenic mechanisms of noncompaction cardiomyopathy and neurocyte dysfunction. This research offers a platform for further understanding of NONO mutations in medical research (Yi et al., 2020).
Nonclinical Statistics in Pharmaceutical Research
Nonclinical statistical applications are critical in pharmaceutical research, covering areas like drug safety, manufacturing, and control. These statistics play a vital role in decision-making, risk assessments, and improving drug development efficiency (Altan & Kolassa, 2019).
NONO in Cancer Research
NONO, a multifunctional nuclear protein, plays a significant role in gene regulation and is implicated in various cancer types. Understanding the regulation and function of NONO can contribute to identifying new biomarkers and therapeutic targets in cancer research (Feng et al., 2020).
Propriétés
IUPAC Name |
[1-[[methyl(nitro)amino]methyl]-1,2,4-triazol-4-ium-4-yl]-nitroazanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N7O4/c1-7(11(14)15)3-9-4-8(2-5-9)6-10(12)13/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHGAHDEYNFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C=[N+](C=N1)[N-][N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) and its relation to "NoName"?
A1: [H]A-585539, a high-affinity agonist, serves as a valuable tool for characterizing the 7 neuronal nicotinic acetylcholine receptor (nAChR) subtype. While not explicitly referred to as "NoName," it's crucial for understanding the binding characteristics and pharmacological profile of potential drug candidates targeting this receptor, which are often under investigation and sometimes remain unnamed during early research phases. [, ]
Q2: What is the role of "NoName" in pesticide effect testing on wolf spiders?
A3: In a study evaluating pesticide effects on wolf spiders, a product referred to as "noname" was used alongside a known pesticide (Karate). This suggests that "noname" might represent a novel pesticide formulation or a compound under development, its exact identity kept confidential for research purposes. The study investigated the lethal and sublethal effects of both substances on spider mortality, behavior, and feeding rate. []
Q3: How is computational chemistry employed in researching "NoName" compounds?
A4: Computational chemistry plays a critical role in "NoName" research, particularly in designing and developing potential drug inhibitors. For instance, in a study focusing on Alzheimer's disease, researchers utilized molecular modeling techniques to identify promising lead compounds targeting the PSEN 1 protein. They employed virtual screening, molecular docking, and theoretical analysis to assess the binding affinity and pharmacological properties of "noname 3" and other candidate molecules. [, ]
Q4: What are the applications of atom-based 3D-QSAR models in "NoName" research?
A5: Atom-based 3D-QSAR models are valuable tools for understanding the structure-activity relationship (SAR) of "NoName" compounds. A study investigating 2,4-disubstituted imidazopyridines as potential antimalarial agents utilized this approach to develop a statistically robust model. This model helps predict the anti-hemozoin formation inhibitory activity of novel compounds based on their structural features, facilitating the design of more potent and selective antimalarial drugs. []
Q5: What are the desired properties of SiCH films as low-k cap layers in ULSI devices?
A6: SiCH films are investigated as potential low-k cap layers for Cu interconnects in ultra-large-scale integrated (ULSI) devices. These films are designed to possess a low dielectric constant (k-value) while maintaining strong barrier properties against Cu and moisture diffusion. Achieving this balance is crucial for the further miniaturization of ULSI devices. []
Q6: How does the molecular structure of SiCH films influence their properties?
A7: The molecular structure of SiCH films significantly impacts their dielectric and barrier properties. Researchers identified Si–C2H4–Si networks as a key structural motif for achieving low porosity and low dielectric constant in these films. This understanding guides the selection of precursors and the optimization of plasma-enhanced chemical vapor deposition (PECVD) processes for fabricating high-performance SiCH films. []
Q7: What are the environmental concerns related to "NoName" compounds, and how are they addressed?
A8: While specific information on the environmental impact of "NoName" compounds is limited in the provided research, it is crucial to consider the potential ecotoxicological effects of any novel chemical entity. Researchers are increasingly focusing on developing sustainable and environmentally friendly chemical processes, including strategies for waste minimization, recycling, and the use of biodegradable materials. These considerations are essential for responsible research and development practices, even when dealing with compounds not yet fully characterized or publicly disclosed. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)




![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5147834.png)

amino]benzamide](/img/structure/B5147851.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5147878.png)